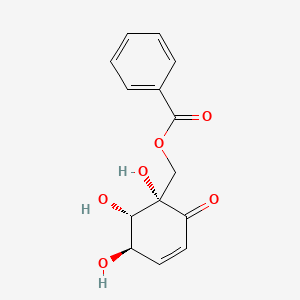
CID 13783509
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxysilane is an organosilicon compound with the molecular formula C(8)H({20})O(_2)Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutoxysilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with butanol in the presence of a base such as sodium butoxide. The reaction proceeds as follows:
[ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9)_4 + 4 \text{HCl} ]
This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, dibutoxysilane is often produced using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and butanol.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Reacts with halides to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Often involves halogenated reagents like chlorine or bromine.
Major Products
Hydrolysis: Produces silanols and butanol.
Oxidation: Forms siloxanes.
Substitution: Yields various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of dibutoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds, which provide stability and reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through silanization reactions. These interactions can modify the physical and chemical properties of the target molecules, enhancing their performance in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethoxysilane
- Diethoxysilane
- Trimethoxysilane
- Triethoxysilane
Uniqueness
Dibutoxysilane is unique due to its longer alkyl chains compared to other similar compounds like dimethoxysilane and diethoxysilane. This structural difference imparts distinct physical and chemical properties, such as increased hydrophobicity and lower volatility. These characteristics make dibutoxysilane particularly suitable for applications requiring enhanced stability and reduced reactivity .
Eigenschaften
Molekularformel |
C8H18O2Si |
|---|---|
Molekulargewicht |
174.31 g/mol |
InChI |
InChI=1S/C8H18O2Si/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
XFKLYIHJJUAARY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si]OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


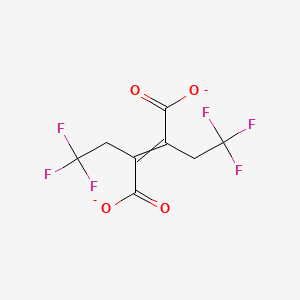
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
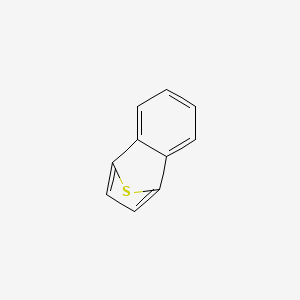
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
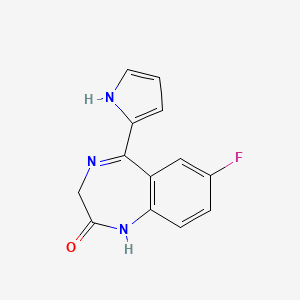


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
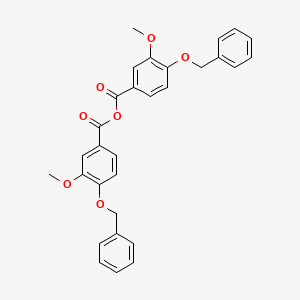

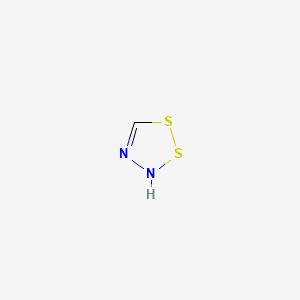
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

